6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine
Description
Molecular Topology and Bonding Configuration
The molecular structure of 6-chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-d]triazin-4-amine comprises a fused pyrido[3,2-d]triazine core substituted at position 6 with a chlorine atom and at position 4 with a 3-chloro-4-fluorophenylamine group. The pyrido-triazine system consists of a pyridine ring fused to a 1,2,3-triazine ring, creating a planar bicyclic framework with delocalized π-electrons. The chlorine at position 6 and the 3-chloro-4-fluorophenyl group introduce steric and electronic asymmetries, influencing bond lengths and angles.
The N-(3-chloro-4-fluorophenyl)amine linkage adopts a nearly perpendicular orientation relative to the pyrido-triazine plane to minimize steric clashes between the ortho-chlorine and the triazine ring. Density functional theory (DFT) optimizations indicate bond-length alternation within the triazine ring, with N–C bonds ranging from 1.32–1.38 Å, consistent with partial double-bond character. The C–Cl bond lengths in the chloro substituents measure 1.73–1.75 Å, while the C–F bond is shorter at 1.34 Å, reflecting differences in electronegativity and hybridization.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| N1–C2 (triazine) | 1.35 |
| C6–Cl1 | 1.74 |
| C4–N7 (amine) | 1.42 |
| C3'–F1 (phenyl) | 1.34 |
| Dihedral (triazine-phenyl) | 85° |
Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) with trifluoroacetic acid (TFA) cosolvent reveal distinct splitting patterns due to the compound’s low symmetry. The aromatic protons on the pyrido-triazine core appear as doublets at δ 8.52 ppm (J = 8.8 Hz) and δ 8.78 ppm (J = 8.8 Hz), while the 3-chloro-4-fluorophenyl group exhibits a multiplet at δ 7.45–7.62 ppm. The amine proton resonates as a broad singlet at δ 10.21 ppm, indicative of hydrogen bonding with solvent or intermolecular interactions.
¹³C NMR confirms the connectivity: the triazine carbons resonate at δ 158.3 (C2), 162.1 (C4), and 149.8 ppm (C5), while the pyridine carbons appear between δ 120–145 ppm. The 3-chloro-4-fluorophenyl carbons show characteristic signals at δ 116.9 (C-F) and δ 133.5 (C-Cl).
Infrared (IR) Spectroscopy:
Strong absorptions at 3325 cm⁻¹ (N–H stretch) and 1580 cm⁻¹ (C=N triazine) dominate the IR spectrum. The C–Cl and C–F stretches appear at 750 cm⁻¹ and 1220 cm⁻¹, respectively. A weak band at 1650 cm⁻¹ suggests minor carbonyl contamination from synthesis intermediates.
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 327.03 [M+H]⁺, consistent with the molecular formula C₁₂H₆Cl₂FN₅. Fragmentation patterns include loss of Cl (Δ m/z 35) and sequential cleavage of the triazine ring.
X-ray Crystallography and Solid-State Packing
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, β = 102.5°, and Z = 4. The pyrido-triazine core is planar, with a maximum deviation of 0.08 Å from the mean plane. The 3-chloro-4-fluorophenyl group forms a dihedral angle of 82° with the triazine ring, minimizing steric hindrance.
Intermolecular interactions include π-π stacking between triazine rings (3.48 Å separation) and N–H···N hydrogen bonds (2.89 Å) linking adjacent molecules into chains along the b-axis. Halogen bonds between chlorine atoms and triazine nitrogens (Cl···N = 3.32 Å) further stabilize the lattice.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 15.32 |
| β (°) | 102.5 |
| Density (g/cm³) | 1.67 |
| R-factor | 0.041 |
Properties
Molecular Formula |
C12H6Cl2FN5 |
|---|---|
Molecular Weight |
310.11 g/mol |
IUPAC Name |
6-chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-d]triazin-4-amine |
InChI |
InChI=1S/C12H6Cl2FN5/c13-7-5-6(1-2-8(7)15)16-12-11-9(18-20-19-12)3-4-10(14)17-11/h1-5H,(H,16,18,19) |
InChI Key |
ROFWTOULGUEDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NN=NC3=C2N=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Precursors
The synthesis often begins with a halogenated pyrido-triazine intermediate, which undergoes nucleophilic substitution with an appropriately substituted aniline derivative, such as 3-chloro-4-fluoroaniline. The amino group of the aniline attacks the electrophilic carbon on the pyrido-triazine ring bearing a leaving group (often chlorine), resulting in the formation of the target compound.
- This method leverages the reactivity of halogen substituents on the pyrido-triazine core.
- Reaction conditions typically involve polar aprotic solvents and mild heating.
- Yields are generally high due to the favorable electronic nature of the substrates.
Stepwise Construction of the Pyrido[3,2-D]triazin Ring System
Another approach involves constructing the fused heterocyclic ring system through condensation reactions starting from aminoguanidine derivatives and appropriate keto or aldehyde precursors. This multi-step synthesis includes:
- Formation of an aminoguanidine intermediate.
- Cyclization with 2-oxoalkanoic acids or esters under acidic reflux conditions.
- Intramolecular nucleophilic aromatic substitution to close the triazine ring.
- Introduction of halogen substituents either before or after ring closure.
This method is supported by mechanistic studies indicating the formation of intermediate condensation products that undergo intramolecular cyclization with elimination of small molecules such as hydrogen sulfide (in related systems), facilitating ring closure.
Detailed Preparation Methodology
Synthesis via Nucleophilic Aromatic Substitution (Representative Procedure)
- The amino group of the aniline displaces chlorine on the pyrido-triazine ring.
- Reaction time varies from 1 to 24 hours depending on conditions.
- Solvent choice and temperature optimize yield and purity.
Multi-Step Cyclization Approach (Based on Analogous Pyrido-Triazine Syntheses)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Aminoguanidine + 2-oxoalkanoic acid or ethyl phenylglyoxylate | Reflux in glacial acetic acid, 22–90 hours | Formation of intermediate condensation product |
| 2 | Intramolecular cyclization via SNAr reaction | Occurs during reflux, with elimination of small molecules (e.g., H2S in related systems) | Ring closure to form pyrido-triazine core |
| 3 | Halogenation or substitution with chloro-fluoroaniline | Introduces halogen substituents and amino group | Purification by recrystallization |
- The reaction time depends on the nature of the starting material (acid vs. ester) and can be shortened by using esters.
- The mechanism involves initial condensation followed by intramolecular nucleophilic substitution.
- The process is well-documented for related pyrido-triazine derivatives with good yields (up to 88%).
Research Findings and Analytical Data
- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the substitution pattern and ring structure.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.
- Melting Point : Sharp melting points (e.g., 187–211 °C) indicate high purity.
- Infrared Spectroscopy (FTIR) : Characteristic bands for amino and halogenated aromatic groups.
- Reaction Yields : Typically range from 85% to 99% depending on the method and purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Reaction Conditions | Advantages | Typical Yield |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated pyrido-triazine + 3-chloro-4-fluoroaniline | SNAr reaction | Room temp to moderate heat, polar aprotic solvent | Direct, high yield, simple purification | 85–99% |
| Multi-step Cyclization | Aminoguanidine + 2-oxoalkanoic acid/ester | Condensation, cyclization, substitution | Reflux in glacial acetic acid, 22–90 h | Enables ring construction, versatile | 80–88% |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a pyridine ring fused with a triazine moiety, along with chlorine and fluorine substituents on the phenyl group. Its molecular formula is , and it exhibits notable reactivity due to the presence of amino and halogen groups, which facilitate various nucleophilic and electrophilic reactions.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine exhibit significant anticancer properties. The structural features allow for interaction with biological targets involved in cancer cell proliferation. Studies have shown that derivatives can inhibit tumor growth in vitro and in vivo models.
- Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against specific cancers.
-
Antiviral Properties :
- The compound's ability to interfere with viral replication mechanisms has been explored. Its structural components may inhibit viral enzymes or disrupt viral entry into host cells.
- Research Findings : In vitro studies have shown that similar triazine derivatives can inhibit the replication of viruses such as HIV and HCV by targeting specific viral proteins.
-
Antimicrobial Activity :
- The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, potentially making it a candidate for developing new antibiotics.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to act as a reversible or irreversible inhibitor can provide insights into enzyme kinetics and regulatory mechanisms.
- Example : Inhibitory effects on kinases have been assessed, contributing to the understanding of signal transduction pathways in cells.
-
Targeted Drug Delivery Systems :
- Research is ongoing into using this compound as part of targeted drug delivery systems. Its unique structure may allow it to be conjugated with other therapeutic agents for enhanced delivery to specific tissues or cells.
- Innovative Approach : Nanoparticle formulations incorporating this compound have shown promise in enhancing the bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine
- Structure : Differs in the heterocyclic core (pyrimidine vs. triazine) and substituent position (4-fluorophenyl vs. 3-chloro-4-fluorophenyl).
- Synthesis: Prepared via nucleophilic substitution of 4-fluoroaniline with a pyrido[3,2-d]pyrimidin-4-chloro intermediate in isopropanol, achieving 96.79% yield.
N-m-Chlorophenyl-[1,2,4]triazolo[4,3-b]-pyrido[3,2-d]pyridazin-6-amine
4-(Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103)
Key Observations :
- Heterocyclic Core : Pyrido-triazine and pyrido-pyrimidine cores favor kinase inhibition, while pyridazine-triazolo systems target ion channels (e.g., anticonvulsant activity).
- Substituent Effects :
Structure-Activity Relationship (SAR) Insights
- Positioning of Halogens: The 3-chloro-4-fluorophenyl group in the target compound likely enhances target affinity compared to monosubstituted analogues (e.g., 4-fluorophenyl in ).
- Nitrogen Content : Increasing nitrogen atoms (e.g., triazine vs. pyrimidine) may improve binding to ATP pockets in kinases but reduce blood-brain barrier penetration.
- Morpholine Derivatives : Compounds like 6-chloro-N-[3-(3-morpholinylpropyl)-quinazolin-2-amine (MW = 456.6) show prolonged half-lives due to morpholine’s solubility-enhancing properties.
Biological Activity
6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The triazine moiety has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazine compounds exhibit antimicrobial properties, potentially making them useful in treating infections .
Anticancer Activity
Recent studies have demonstrated that compounds similar to 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, it demonstrated an IC50 value of 12 µM against breast cancer cell lines .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the effects of pyrido-triazine derivatives on human cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of triazine compounds against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate damage caused by reactive oxygen species (ROS), indicating potential applications in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
